N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide
Description
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c15-11(9-5-3-7-16-9)14-12-13-8-4-1-2-6-10(8)17-12/h9H,1-7H2,(H,13,14,15) |
InChI Key |
OKPXTQQUMQFEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Thiocyanate Incorporation
The tetrahydrobenzo[d]thiazole core is synthesized through a cyclization reaction using 4-aminocyclohexanol derivatives. Potassium thiocyanate (KSCN) and bromine in glacial acetic acid facilitate thiocyanation and ring closure. For example, methyl 4-aminobenzoate reacts with KSCN (4 equiv) and bromine (2 equiv) at 10–25°C for 15 hours, yielding methyl 2-aminobenzo[d]thiazole-6-carboxylate with 89% purity.
Table 1: Cyclization Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 10–25°C | 78 | 89 |
| Solvent | Glacial acetic acid | 82 | 91 |
| Bromine Equivalents | 2.0 | 85 | 93 |
Resolution of Racemic Intermediates
Chiral purity is achieved using L(+)-tartaric acid. A mixture of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (100 g) and L(+)-tartaric acid (88 g) in water (1 L) undergoes reflux followed by slow cooling to 25°C. Recrystallization from aqueous HCl and treatment with KOH yields (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine with 99.45% chiral purity.
Preparation of Tetrahydrofuran-2-carboxylic Acid Derivatives
Racemization and Activation
Tetrahydrofuran-2-carboxylic acid is racemized under high-temperature alkaline conditions. Heating the acid with 49% NaOH (2.5 equiv) at 140–160°C for 5 hours achieves a 92% racemization ratio. The acid is then activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding tetrahydrofuran-2-carbonyl chloride with 95% efficiency.
Table 2: Activation Efficiency
| Activator | Solvent | Temperature | Conversion (%) |
|---|---|---|---|
| SOCl₂ | Dichloromethane | 0°C | 95 |
| Oxalyl chloride | Toluene | 25°C | 88 |
Amidation Strategies for Final Coupling
HATU-Mediated Coupling
The activated tetrahydrofuran-2-carbonyl chloride reacts with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. In dimethylformamide (DMF) at 0–5°C, the reaction achieves 82% yield with 98% purity.
Table 3: Coupling Agent Performance
| Coupling Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 82 | 98 |
| EDCl/HOBt | Triethylamine | THF | 75 | 92 |
Direct Aminolysis
Alternative methods employ direct aminolysis of methyl tetrahydrofuran-2-carboxylate with the thiazole amine. Using calcium iodide (CaI₂, 10 mol%) in toluene at 110°C for 8 hours, the reaction achieves 73% conversion. This approach avoids acyl chloride handling but requires longer reaction times.
Purification and Characterization
Chromatographic Techniques
Final purification uses silica gel column chromatography with ethyl acetate/hexane (3:7) gradients. High-performance liquid chromatography (HPLC) with a C18 column confirms >99% purity, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity.
Table 4: Spectroscopic Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Tetrahydrofuran C2-H | 4.12 | Quintet |
| Thiazole C2-NH₂ | 6.40 | Singlet |
| Tetrahydrobenzo C7-H | 2.85 | Triplet |
Stability Profiling
The compound exhibits stability under acidic (pH 1–3) and neutral conditions, with no decomposition observed over 24 hours. Ester hydrolysis is absent in aqueous environments, enabling storage at 25°C for >6 months.
Stereochemical Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that compounds containing the thiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. In vitro studies demonstrated that certain derivatives of thiazole showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. For example, specific derivatives were tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, revealing significant cytotoxic effects. Molecular docking studies further supported these findings by illustrating favorable binding interactions with cancer-related targets .
Chemical Properties and Reactivity
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical transformations that enhance its utility in synthetic chemistry:
- Electrophilic Aromatic Substitution : The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, which can be leveraged to introduce various functional groups .
- Ring Opening and Cyclization : The thiazole ring is capable of undergoing ring-opening reactions under specific conditions, potentially leading to the formation of new compounds with altered biological activities .
- Functional Group Transformations : The compound allows for modifications through reactions such as amidation and acylation, enabling the synthesis of a wide array of derivatives with tailored properties .
Case Study 1: Antimicrobial Activity
A study focused on synthesizing derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide highlighted the compound's potential as an antimicrobial agent. The synthesized compounds were tested for their efficacy against various pathogens, revealing several candidates with potent activity against resistant strains .
Case Study 2: Anticancer Evaluation
Another significant study evaluated this compound derivatives for their anticancer properties. The compounds were subjected to cytotoxicity assays against multiple cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting their potential as lead compounds in anticancer drug development .
Data Table: Summary of Biological Activities
| Activity Type | Derivative Tested | Target Organism/Cell Line | Results |
|---|---|---|---|
| Antimicrobial | N-(4-(4-bromophenyl)thiazol-2-yl)-... | Various bacterial strains | Promising activity against resistant strains |
| Anticancer | N-(4,5,6,7-Tetrahydrobenzo[d]thiazol... | MCF7 (breast cancer) | Significant cytotoxic effects observed |
| Antifungal | Thiazole derivatives | Candida species | Effective inhibition noted |
Mechanism of Action
The mechanism of action of N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
(S)-N-(6-Hydroxy-4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide [(S)-4]
- Key Features :
- Enzymatic synthesis methods may offer advantages in stereochemical control over traditional chemical routes.
Example 31 (Patent WO 2012/006202)
- Key Features: Substituents: 3,4-Dimethoxybenzamide and propylamino groups on the tetrahydrobenzo[d]thiazole core. Synthesis: Adapted from patent procedures involving multi-step coupling reactions .
- Comparison: The dimethoxy and propylamino groups increase molecular complexity and lipophilicity, likely enhancing receptor binding affinity. This compound is associated with COPD treatment, suggesting a therapeutic niche distinct from the target compound .
N-(3-Cyano-6-(tert-Pentyl)-4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)Tetrahydrofuran-2-Carboxamide
- Key Features: Core Structure: Tetrahydrobenzo[b]thiophene (sulfur-containing) instead of tetrahydrobenzo[d]thiazole. Substituents: Cyano and tert-pentyl groups. Status: Discontinued commercial product .
- The tert-pentyl group increases steric bulk, which may impact metabolic stability or bioavailability.
N-(5-(Benzo[d]thiazole-6-Carbonyl)-4,5,6,7-Tetrahydrothiazolo[5,4-c]Pyridin-2-yl)Furan-2-Carboxamide
Comparative Data Table
Pharmacological Implications
- In contrast, Example 31’s COPD linkage suggests respiratory targeting .
- Solubility and Bioavailability : Hydroxyl and tetrahydrofuran groups (target compound and (S)-4) may improve solubility over lipophilic analogs like Example 31 or the tert-pentyl-containing compound .
Biological Activity
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and related studies.
The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 225.311 g/mol |
| CAS Number | Not specified |
This compound features a tetrahydrobenzo[d]thiazole moiety which is known for its role in various biological activities.
This compound primarily acts as an inhibitor of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Inhibition of these targets disrupts bacterial growth and proliferation.
Antibacterial Activity
Recent studies have demonstrated that derivatives of the tetrahydrobenzo[d]thiazole scaffold exhibit significant antibacterial properties. For instance:
- Inhibition Studies : Compounds derived from the tetrahydrobenzo[d]thiazole structure showed IC₅₀ values in the nanomolar range against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The most promising inhibitors reported MIC values between 4 and 8 μg/ml against resistant strains of Enterococcus faecalis and S. aureus .
Case Studies
- Study on DNA Gyrase Inhibitors : A study focused on optimizing tetrahydrobenzo[d]thiazole-based compounds found that certain derivatives exhibited low micromolar inhibition of E. coli DNA gyrase while maintaining antibacterial activity against Gram-positive strains .
- Marine Alkaloid Analogues : Another investigation identified low micromolar inhibitors based on tetrahydrobenzo[d]thiazole scaffolds that were effective against E. coli and showed potential for further development into antibacterial agents .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) derivatives:
Q & A
Q. What are the optimized synthetic routes for N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide and its derivatives?
Methodological Answer: The synthesis typically involves coupling tetrahydrobenzo[d]thiazole intermediates with tetrahydrofuran-2-carboxamide derivatives. Key steps include:
- Boc protection/deprotection : For amino group stabilization during reactions (e.g., tert-butyl carbamate (Boc) protection in (S)-tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ylcarbamate synthesis) .
- Acylation : Reaction with acyl chlorides (e.g., 2-fluorobenzoyl chloride) in dichloromethane using triethylamine as a base, yielding derivatives like (S)-N-(6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride (75% yield) .
- Solvent optimization : Ethyl acetate and dichloromethane are preferred for purification via column chromatography .
Q. Table 1: Representative Synthetic Yields
| Derivative | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| 4i | 52 | 4-Fluorophenyl isocyanate | |
| 4j | 63 | 3-Carboxybenzyl chloride | |
| 26a | 79.8 | 4-Methoxybenzylamine |
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and functional groups. For example, compound 26a shows δ 9.46 (s, 1H) for the amide proton and δ 3.77 (s, 3H) for the methoxy group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 346.2 [M+H] for 26a ) .
- Melting Point Analysis : Used to assess crystallinity and purity (e.g., compound 4i melts at 220–222°C) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
Methodological Answer: SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., fluorine in 4i ) enhance kinase inhibition (IC < 1 µM for CK2α), while bulky groups reduce solubility .
- Heterocyclic modifications : Replacing tetrahydrofuran with thiophene (e.g., 26c ) alters receptor binding, as seen in reduced antiproliferative activity against glioma cells (IC = 8.2 µM vs. 3.4 µM for 26a ) .
- Bioisosteric replacement : Thiadiazole or triazole moieties improve metabolic stability .
Q. Table 2: Biological Activity of Select Derivatives
| Derivative | Target | IC (µM) | Cell Line/Enzyme | Reference |
|---|---|---|---|---|
| 4i | CK2α kinase | 0.87 | In vitro assay | |
| 26a | A549 lung cancer | 3.4 | In vitro SRB assay | |
| 26c | U87 glioma | 8.2 | In vitro SRB assay |
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay standardization : Use recombinant enzymes (e.g., Invitrogen Z′-LYTE™ kit for CK2α/GSK3β) to minimize variability .
- Control experiments : Compare with known inhibitors (e.g., emodin for CK2α) to validate assay conditions .
- Dose-response curves : Ensure IC values are derived from ≥3 independent replicates .
Q. How are computational methods applied to predict metabolic stability and receptor interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models puckering amplitudes in tetrahydrofuran rings using Cremer-Pople coordinates (e.g., ring puckering amplitude Å) .
- Molecular docking : AutoDock Vina predicts binding poses with CK2α (e.g., hydrogen bonding with Lys68 and Asp175) .
- ADMET prediction : SwissADME evaluates logP (2.1–3.5) and CYP450 inhibition risks .
Q. What experimental approaches address structural ambiguities in crystallographic studies?
Methodological Answer:
Q. How do solvent and reaction conditions influence synthetic outcomes?
Methodological Answer:
Q. What are the challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
